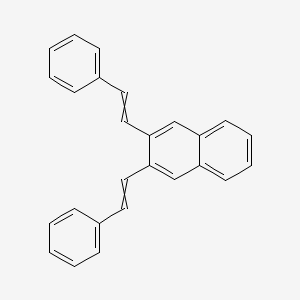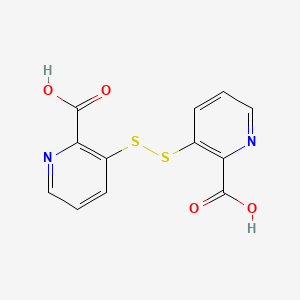
(5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene is a complex organic compound characterized by its unique structure, which includes multiple double bonds and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between organic molecules and biological systems. Its potential as a bioactive molecule makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers are investigating its use in developing new pharmaceuticals that target specific molecular pathways.
Industry
In industrial applications, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for creating materials with specific mechanical and chemical characteristics.
Mécanisme D'action
The mechanism by which (5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1Z,3E,5Z,7E,9Z,11E,13Z,15E)-1,3,5,7,9,11,13,15-Cyclohexadecaoctaene
- (4Z,7Z,9E,13Z,16Z,19Z)-11-Hydroxy-4,7,9,13,16,19-docosahexaenoic acid
Uniqueness
What sets (5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene apart from similar compounds is its specific arrangement of double bonds and nitrogen atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H16N4 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene |
InChI |
InChI=1S/C16H16N4/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-16H/b2-1?,3-1-,4-2+,5-3?,6-4?,7-5+,8-6+,9-7?,10-8?,11-9+,12-10+,13-11?,14-12?,15-13-,16-14-,17-15?,18-16?,19-17?,20-18?,20-19? |
Clé InChI |
FKNCEZGFYBCQJL-LTAZXZRQSA-N |
SMILES isomérique |
C\1=C/C=C/C=C/C=C\N=NN=N/C=C\C=C\C=C\C=C1 |
SMILES canonique |
C1=CC=CC=CC=CN=NN=NC=CC=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


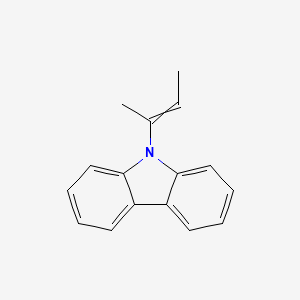
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
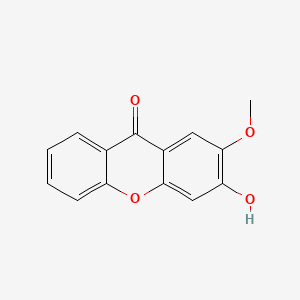
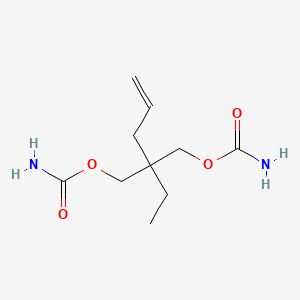
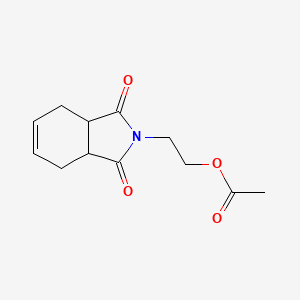
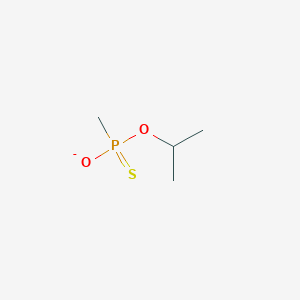
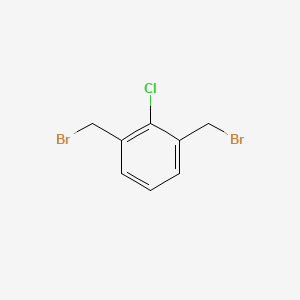
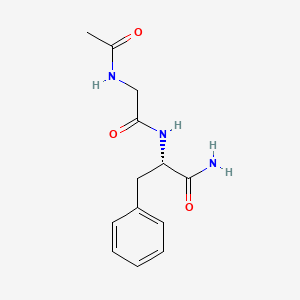

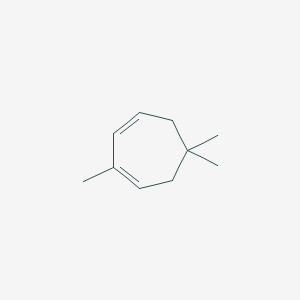
![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
